n-Benzyl-1-[(4-chlorophenyl)sulfanyl]-n-{[(4-chlorophenyl)sulfanyl]methyl}methanamine
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Overview
Description
n-Benzyl-1-[(4-chlorophenyl)sulfanyl]-n-{[(4-chlorophenyl)sulfanyl]methyl}methanamine is an organic compound characterized by the presence of benzyl and chlorophenyl groups attached to a sulfanyl-methanamine backbone
Preparation Methods
The synthesis of n-Benzyl-1-[(4-chlorophenyl)sulfanyl]-n-{[(4-chlorophenyl)sulfanyl]methyl}methanamine typically involves the reaction of benzyl chloride with 4-chlorothiophenol in the presence of a base to form the intermediate benzyl 4-chlorophenyl sulfide. This intermediate is then reacted with formaldehyde and a secondary amine under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
n-Benzyl-1-[(4-chlorophenyl)sulfanyl]-n-{[(4-chlorophenyl)sulfanyl]methyl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfanyl groups.
Substitution: The benzyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions vary based on the type of reaction and the reagents used.
Scientific Research Applications
n-Benzyl-1-[(4-chlorophenyl)sulfanyl]-n-{[(4-chlorophenyl)sulfanyl]methyl}methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of n-Benzyl-1-[(4-chlorophenyl)sulfanyl]-n-{[(4-chlorophenyl)sulfanyl]methyl}methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
n-Benzyl-1-[(4-chlorophenyl)sulfanyl]-n-{[(4-chlorophenyl)sulfanyl]methyl}methanamine can be compared with other similar compounds, such as:
- n-Benzyl-1-[(4-chlorophenyl)sulfanyl]-n-methylmethanamine
- n-Benzyl-1-[(4-bromophenyl)sulfanyl]-n-{[(4-bromophenyl)sulfanyl]methyl}methanamine
These compounds share structural similarities but differ in the substituents attached to the phenyl rings. The unique combination of benzyl and chlorophenyl groups in this compound contributes to its distinct chemical and biological properties.
Properties
CAS No. |
67857-75-4 |
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Molecular Formula |
C21H19Cl2NS2 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N,N-bis[(4-chlorophenyl)sulfanylmethyl]-1-phenylmethanamine |
InChI |
InChI=1S/C21H19Cl2NS2/c22-18-6-10-20(11-7-18)25-15-24(14-17-4-2-1-3-5-17)16-26-21-12-8-19(23)9-13-21/h1-13H,14-16H2 |
InChI Key |
SPSAUKAJDRGLHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CSC2=CC=C(C=C2)Cl)CSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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